(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H6BrF3S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylsulfane group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s known that organoboron compounds, which have similar structures, are widely used in suzuki–miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a transition metal catalyst .
Biochemical Pathways
It’s worth noting that organoboron compounds, which share structural similarities, are involved in carbon-carbon bond-forming reactions in the suzuki–miyaura coupling process .
Result of Action
Organoboron compounds, which have similar structures, are known to facilitate the formation of carbon-carbon bonds in suzuki–miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane can be influenced by various environmental factors . For instance, the Suzuki–Miyaura coupling reactions, where similar compounds are used, are known to be influenced by factors such as temperature, pH, and the presence of a transition metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-(trifluoromethyl)phenyl magnesium bromide with methylsulfenyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides and sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfane groups on biological systems. It may serve as a probe for investigating enzyme-substrate interactions and metabolic pathways .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)methylsulfane
- (3-Bromo-4-(trifluoromethyl)phenyl)methane
- (3-Bromo-4-(trifluoromethyl)phenyl)thiol
Uniqueness
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its functional groups. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with the methylsulfane group, imparts distinct chemical properties that are not commonly found in other compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-methylsulfanyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBJRJDUPEEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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